
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy-methoxyphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxylic acid group with ethanol. The hydroxy-methoxyphenyl moiety is then introduced through a series of coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc group can be removed to reveal the free amine, which can then participate in further reactions or interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoate: Lacks the Boc protecting group.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate: Lacks the methoxy group.
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both the Boc protecting group and the hydroxy-methoxyphenyl moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C17H25NO6 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO6/c1-6-23-15(20)12(18-16(21)24-17(2,3)4)10-11-8-7-9-13(22-5)14(11)19/h7-9,12,19H,6,10H2,1-5H3,(H,18,21) |
Clave InChI |
STQJIFDPPXODOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=C(C(=CC=C1)OC)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)


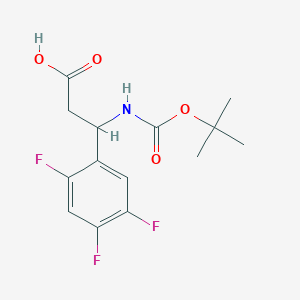
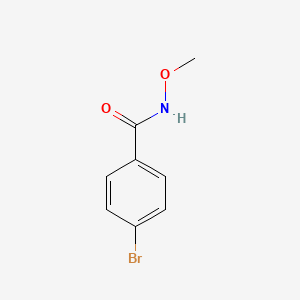
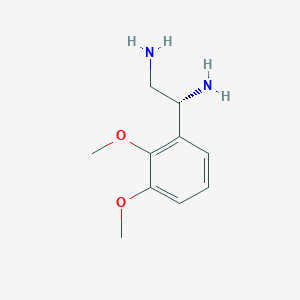
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)
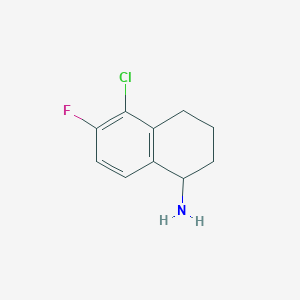
![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)
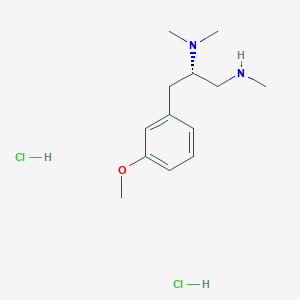

![Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)
